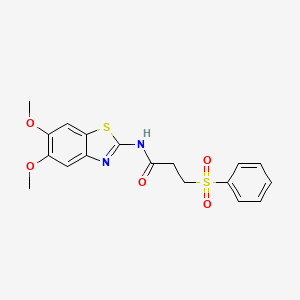
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which incorporates various functional groups. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
Molecular Structure
The compound features:
- Benzenesulfonyl group : Enhances solubility and bioavailability.
- Benzothiazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Dimethoxy substituents : May influence the electronic properties and reactivity of the compound.
The molecular formula is C18H20N2O4S with a molecular weight of approximately 364.43 g/mol.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key findings:
- Antimicrobial Activity : The benzothiazole moiety has been associated with antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies indicate that compounds with similar structures exhibit significant activity against a range of bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzothiazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as a chemotherapeutic agent.
The proposed mechanism of action for this compound involves:
- Binding to target proteins : The compound likely interacts with specific proteins or enzymes, altering their function.
- Induction of oxidative stress : This may lead to increased apoptosis in cancer cells.
- Inhibition of chitin synthesis : Similar compounds have been shown to inhibit chitin synthesis in insects, suggesting potential applications in pest control.
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC against E. coli: 32 µg/mL | [Source] |
| Anticancer | Induces apoptosis in MCF-7 cells | [Source] |
| Enzyme Inhibition | Moderate inhibition of α-glucosidase | [Source] |
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-14-10-13-16(11-15(14)25-2)26-18(19-13)20-17(21)8-9-27(22,23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJFLDSBHMQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














